GSK LSD1 Dihydrochloride-d4 is a selective inhibitor of lysine-specific demethylase 1, commonly referred to as LSD1. This compound is notable for its role in epigenetic regulation, particularly in the demethylation of mono- and dimethylated lysines on histone proteins. The inhibition of LSD1 has garnered attention due to its potential therapeutic applications in various cancers, where LSD1 is often overexpressed. The compound's chemical structure and properties have made it a subject of interest in both academic research and pharmaceutical development.
GSK LSD1 Dihydrochloride-d4 is classified as a small molecule inhibitor. It was developed by GlaxoSmithKline as part of their efforts to explore the therapeutic potential of LSD1 inhibitors. The compound is primarily used in research settings to study the biological functions of LSD1 and its implications in cancer biology and epigenetics.
The synthesis of GSK LSD1 Dihydrochloride-d4 involves several key steps, utilizing established organic synthesis techniques. One common method includes the use of condensation reactions to form the core structure of the compound, followed by various protecting group strategies to ensure selectivity during subsequent reactions.
In studies, synthetic routes often include:
The molecular structure of GSK LSD1 Dihydrochloride-d4 features a complex arrangement that allows for its specific interaction with LSD1. The compound typically includes:
The precise molecular formula and structural data can be derived from spectroscopic studies, confirming its identity and purity .
GSK LSD1 Dihydrochloride-d4 undergoes specific chemical reactions that are crucial for its function as an inhibitor. Key reactions include:
These interactions can be quantitatively assessed using various kinetic assays that measure enzyme activity in the presence of increasing concentrations of the inhibitor .
The mechanism by which GSK LSD1 Dihydrochloride-d4 exerts its inhibitory effects involves:
Studies have shown that this inhibition can result in significant changes in cellular signaling pathways related to proliferation and differentiation .
GSK LSD1 Dihydrochloride-d4 exhibits several notable physical and chemical properties:
Data regarding these properties can be found in product specifications from suppliers .
GSK LSD1 Dihydrochloride-d4 has several applications in scientific research:
GSK LSD1 Dihydrochloride-d4 is a deuterated analog of the potent LSD1 inhibitor GSK-LSD1, specifically engineered with four deuterium (D) atoms replacing four hydrogen (H) atoms at designated positions within the piperidinamine moiety. Its molecular formula is C₁₄H₁₈D₄Cl₂N₂, corresponding to a molecular weight of 293.27 g/mol [3]. This isotopic labeling strategically alters the compound’s physical and metabolic properties while preserving its core pharmacophore: the trans-racemic rel-N-[(1R,2S)-2-phenylcyclopropyl]-4-piperidinamine backbone [3] [9]. The deuteration sites are typically located on the aliphatic carbons adjacent to nitrogen atoms in the piperidine ring—positions critical for metabolic stability. Isotopic substitution at these sites reduces the rate of oxidative metabolism (deuterium isotope effect), enhancing the compound’s utility in pharmacokinetic (PK) and mass spectrometry (MS) studies [3].
Table 1: Structural and Isotopic Specifications of GSK LSD1 Dihydrochloride-d4
Property | Specification |
---|---|
Molecular Formula | C₁₄H₁₈D₄Cl₂N₂ |
Molecular Weight | 293.27 g/mol |
Parent Compound (Non-D) | GSK LSD1 Dihydrochloride (C₁₄H₂₂Cl₂N₂; 289.24 g/mol) |
Deuterium Positions | Piperidinyl ring (e.g., -CD₂- groups) |
Key Pharmacophore | rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine |
Synthesis of GSK LSD1 Dihydrochloride-d4 involves deuterium incorporation during the construction of the piperidinamine segment. Two primary strategies are employed:
Stereochemistry is rigorously controlled during the coupling step. The parent GSK-LSD1 features trans-racemic stereochemistry, critical for LSD1 binding affinity [6] [9]. Deuterium introduction must avoid epimerization at chiral centers—particularly the cyclopropyl C1 and C2 carbons—which could diminish inhibitory activity. Purification via chiral HPLC or crystallization ensures enantiopurity of the final dihydrochloride salt [3].
The physicochemical profile of GSK LSD1 Dihydrochloride-d4 closely mirrors its non-deuterated counterpart but exhibits subtle differences due to deuterium’s mass and bond strength:
Deuterium minimally impacts polarity; thus, solubility in aqueous buffers and organic solvents remains comparable to GSK LSD1 Dihydrochloride.
Stability:
Deuterium enhances resistance to oxidative metabolism but does not alter hydrolytic stability. The hydrochloride salt form improves crystallinity and shelf life.
Partition Coefficient (LogP/D):
Table 2: Physicochemical Comparison with Non-deuterated Analog
Property | GSK LSD1 Dihydrochloride-d4 | GSK LSD1 Dihydrochloride |
---|---|---|
Molecular Weight | 293.27 g/mol | 289.24 g/mol |
Water Solubility | ~28.9 mg/mL | ~28.9 mg/mL |
DMSO Solubility | ≥62.5 mg/mL | ≥62.5 mg/mL |
Storage | 4°C (sealed, dry) | 4°C (sealed, dry) |
LogP/D | ~2.4 | ~2.5 |
Deuteration induces measurable shifts in physicochemical and spectroscopic properties, though bioactivity remains consistent:
Deuterium reduces fragmentation at C-D bonds, simplifying metabolite identification in mass spectra.
Metabolic Stability:
Non-deuterated GSK-LSD1 undergoes rapid N-dealkylation; deuterated analog shows >2-fold lower clearance in preclinical models [3].
Biological Activity:
Deuteration may enhance in vivo efficacy by sustaining therapeutic concentrations, as demonstrated in glioblastoma stem cell studies where GSK-LSD1-d4 showed prolonged suppression of tumorigenic genes [10].
Spectral Properties:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: